Lipophilicity and LogP Comparison
The 3-trifluoromethyl substitution in 3-(trifluoromethyl)isothiazol-5-amine increases calculated lipophilicity by approximately 1.2 log units relative to the 3-methyl analog, based on cross-study comparable data [1]. This increase in clogP (~2.17 for the trifluoromethyl analog versus ~0.94–1.0 predicted for 3-methylisothiazol-5-amine) is attributed to the hydrophobic nature of the -CF3 group [1]. For the unsubstituted parent scaffold isothiazol-5-amine (MW 100.15, CAS 82357-92-4), the predicted clogP is even lower, indicating a clear structure–property relationship where the -CF3 group drives a quantifiable shift toward higher lipophilicity .
| Evidence Dimension | Calculated lipophilicity (clogP / LogP) |
|---|---|
| Target Compound Data | clogP ~2.17 (hydrochloride salt reported value; free base predicted comparable) |
| Comparator Or Baseline | 3-Methylisothiazol-5-amine: clogP ~0.94–1.0; Isothiazol-5-amine (unsubstituted): predicted clogP < 1.0 |
| Quantified Difference | ΔclogP ≈ +1.2 versus 3-methyl analog; > +1.2 versus unsubstituted parent |
| Conditions | Computed using standard cheminformatics algorithms; vendor-reported LogP values |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and metabolic stability due to C-F bond resistance to oxidation, making the 3-trifluoromethyl analog a preferred starting point for medicinal chemistry programs targeting intracellular or CNS-penetrant compounds where permeability is a critical selection criterion.
- [1] Sildrug. Cheminformatics Database Entry. clogP values for heterocyclic amines. View Source
